molecular formula C16H26N2O6 B4005848 N-[4-(4-ethoxyphenoxy)butyl]-1,2-ethanediamine oxalate

N-[4-(4-ethoxyphenoxy)butyl]-1,2-ethanediamine oxalate

Cat. No.: B4005848
M. Wt: 342.39 g/mol
InChI Key: IBIDHLSEIQKOID-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenoxy)butyl]-1,2-ethanediamine oxalate is a useful research compound. Its molecular formula is C16H26N2O6 and its molecular weight is 342.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.17908655 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Reactivity

Studies on compounds like ethoxyphenoxy butyl ethanediamine derivatives often involve exploring their chemical structures and reactivity. For instance, research on the effect of distortions on geometric and electronic structures of metal complexes with similar ligand frameworks has been documented. These studies provide insights into the coordination chemistry of such ligands with various metals, offering a basis for understanding the reactivity and potential applications of related compounds in catalysis and material science (Kanso et al., 2020).

Environmental Impact

Compounds with ethoxyphenoxy groups have been studied for their environmental impact, particularly concerning endocrine-disrupting effects and persistence in ecosystems. For example, research on the ubiquity of nonylphenols, which share structural similarities with ethoxyphenoxy derivatives, in food highlights the widespread exposure and potential health risks associated with these compounds (Guenther et al., 2002).

Photolysis and Degradation

The photolysis and environmental degradation of ethoxyphenoxy derivatives are subjects of interest, particularly in understanding how these compounds break down under sunlight and the formation of potentially harmful byproducts. Research in this area focuses on the degradation pathways and efficiency of photolysis in the presence of catalysts or under specific environmental conditions, which has implications for pollution control and environmental remediation (Liu et al., 2010).

Synthesis and Applications in Organic Chemistry

The synthesis and functionalization of compounds containing ethoxyphenoxy and related groups are of significant interest in organic chemistry. These studies often explore novel synthetic routes, characterization, and potential applications of such compounds in creating new materials, pharmaceuticals, or as intermediates in organic synthesis. For example, research on the synthesis and characterization of manganese(III) complexes derived from bis-Schiff bases with antibacterial activity showcases the potential biomedical applications of these compounds (Qian & Sun, 2019).

Properties

IUPAC Name

N'-[4-(4-ethoxyphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.C2H2O4/c1-2-17-13-5-7-14(8-6-13)18-12-4-3-10-16-11-9-15;3-1(4)2(5)6/h5-8,16H,2-4,9-12,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDHLSEIQKOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.